![molecular formula C17H16N8 B2647936 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine CAS No. 2319837-46-0](/img/structure/B2647936.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine” is a complex organic compound. It contains a triazolopyridazine moiety, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures including a triazole ring and a pyridazine ring . The InChI code for a similar compound, [1,2,4]triazolo[4,3-b]pyridazin-6-amine, is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9) .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been investigated for its anticancer properties. Researchers have explored its ability to inhibit tumor growth and metastasis. The compound’s unique structure allows it to interact with specific receptors, making it a potential lead for developing novel cancer therapies .
Antimicrobial Effects
The same scaffold has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting essential cellular processes, leading to microbial cell death. This property could be harnessed for designing new antibiotics or antifungal agents .
Analgesic and Anti-Inflammatory Properties
Studies have suggested that derivatives of this compound exhibit analgesic (pain-relieving) and anti-inflammatory effects. These properties are crucial for managing pain and inflammation associated with various diseases .
Antioxidant Potential
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals. This property could have implications for health and disease prevention .
Enzyme Inhibition
The compound has been explored as an enzyme inhibitor in several contexts:
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been investigated for its potential as an antitubercular agent. Tuberculosis remains a global health challenge, and novel compounds with activity against Mycobacterium tuberculosis are urgently needed .
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-23(17-13-4-2-3-5-14(13)18-10-19-17)12-8-24(9-12)16-7-6-15-21-20-11-25(15)22-16/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGVFTYOPMHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.